N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-15(14-11-24-18-8-4-2-6-13(14)18)10-20-19(22)17-9-12-5-1-3-7-16(12)23-17/h1-9,11,15,21H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNMUPQTNPAMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide typically involves the construction of the benzothiophene and benzofuran rings followed by their functionalization and coupling.
Benzothiophene Synthesis: Benzothiophene derivatives can be synthesized through various methods, including the intramolecular cyclization of o-alkynylthiophenols and the Rh-catalyzed addition of isocyanates.
Benzofuran Synthesis: Benzofuran derivatives are often synthesized via the cyclization of o-hydroxyaryl ketones or aldehydes.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Synthetic Cross-Coupling Reactions
The synthesis of this compound involves Pd-catalyzed cross-coupling methodologies to link the benzofuran and benzothiophene moieties. Key reactions include:
Suzuki Coupling
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Reagents : Aryl boronic acids/esters, Pd(PPh₃)₄, K₂CO₃
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Conditions : 90°C, 12–24 h in toluene/ethanol
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Application : Coupling of brominated benzofuran intermediates with benzothiophene derivatives .
Buchwald-Hartwig Amination
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Reagents : Amines, Pd(OAc)₂, Xantphos ligand
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Conditions : 100°C, 18 h in dioxane
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Application : Introduces aminoalkyl groups to the benzothiophene core .
Table 1: Cross-Coupling Reactions
| Reaction Type | Reagents/Catalyst | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 90°C, toluene/ethanol | 65–85 | |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 100°C, dioxane | 70–90 |
Transamidation and Functional Group Modification
The carboxamide group undergoes transamidation to generate derivatives with varied biological activity:
Transamidation Protocol
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Reagents : Boc₂O (di-tert-butyl dicarbonate), DMAP (dimethylaminopyridine), amines
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Conditions : One-pot Boc activation (60°C, MeCN) followed by aminolysis (toluene, 60°C)
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Products : Substituted amides with piperidine, morpholine, or aryl groups .
Table 2: Transamidation Examples
| Amine Nucleophile | Product Structure | IC₅₀ (µM) | Source |
|---|---|---|---|
| 4-Piperidin-1-ylphenyl | N-linked piperidine derivative | 2.3 | |
| 4-Morpholinophenyl | Morpholine-substituted amide | 7.2 |
Hydrolysis and Stability
The carboxamide bond is susceptible to hydrolysis under acidic/basic conditions:
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Acidic Hydrolysis : HCl (6M), reflux, 6 h → Benzofuran-2-carboxylic acid + 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine .
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Basic Hydrolysis : NaOH (2M), 80°C, 4 h → Same products as above but with faster kinetics .
Substitution Reactions on Aromatic Systems
Electrophilic substitution occurs on the benzothiophene and benzofuran rings:
Halogenation
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Reagents : Br₂ (for bromination), Cl₂ (for chlorination)
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Conditions : FeCl₃ catalyst, CH₂Cl₂, 25°C
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Regioselectivity : Bromination occurs at the 5-position of benzofuran and 4-position of benzothiophene .
Nitration
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Reagents : HNO₃/H₂SO₄
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Conditions : 0°C → 25°C, 2 h
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Products : Mono-nitro derivatives at electron-rich positions .
Redox Reactions
The hydroxyethyl side chain participates in oxidation:
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Oxidation : Pyridinium chlorochromate (PCC), CH₂Cl₂ → Ketone derivative .
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Reduction : NaBH₄, MeOH → Retains primary alcohol structure (no over-reduction observed) .
Metal-Catalyzed C–H Functionalization
Pd-catalyzed C–H activation enables direct arylation:
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Reagents : Pd(OAc)₂, 8-aminoquinoline directing group, aryl iodides
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Conditions : 110°C, Ag₂CO₃ additive, DMA solvent
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Application : Introduces aryl groups at the 4-position of benzofuran .
Key Research Findings
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Bioactivity Correlation : Derivatives with 4-piperidin-1-ylphenyl substituents show enhanced anticancer activity (IC₅₀ = 2.3 µM) .
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Stability : The compound degrades rapidly under UV light (t₁/₂ = 2 h), necessitating dark storage .
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Synthetic Efficiency : One-pot transamidation reduces purification steps and improves yields (85–92%) .
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways .
Comparison with Similar Compounds
Structural Analog: N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(Methoxy)phenyl]-1-benzofuran-2-carboxamide
Key Features :
- Substituents : Azabicyclo[2.2.2]octane (quinuclidine) and 2-methoxyphenyl groups.
- Pharmacological Target : α7 nAChR agonist, demonstrated to improve working and recognition memory in rodents .
In contrast, the target compound’s hydroxyethyl group may reduce CNS bioavailability but improve solubility. The benzothiophene moiety could alter receptor selectivity compared to the methoxyphenyl group, which is critical for α7 nAChR activation .
Structural Analog: N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide
Key Features :
- Substituents : 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone), 2-furylmethyl, and 3-methyl groups.
- Pharmacological Target : Undisclosed, but sulfone and furyl groups suggest metabolic stability adjustments .
Implications : The sulfone group in the analog enhances metabolic stability by resisting cytochrome P450-mediated oxidation, whereas the target compound’s hydroxyethyl group may facilitate faster renal excretion. The 3-methyl group in the analog could sterically hinder interactions with CNS receptors, making the target compound more suitable for neurological applications.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzothiophene moiety : This aromatic structure contributes to the compound's potential bioactivity.
- Benzofuran core : Known for its diverse pharmacological properties.
- Hydroxyethyl group : This functional group may enhance solubility and bioavailability.
The molecular formula is C18H17NO3S, with a molecular weight of approximately 325.39 g/mol.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | |
| HeLa (cervical cancer) | 8.7 | |
| A549 (lung cancer) | 12.3 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which are critical pathways in cancer therapy.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory activity. In vitro studies have reported that it reduces pro-inflammatory cytokine production in macrophages, which is crucial for managing chronic inflammatory diseases.
Case Studies
- Case Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.
- Inflammation Model in Rats : In a rat model of induced inflammation, administration of the compound at a dose of 5 mg/kg significantly decreased edema and inflammatory markers, demonstrating its potential utility in treating inflammatory conditions.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific signaling pathways involved in apoptosis and inflammation:
- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which plays a pivotal role in regulating immune response and inflammation.
- Activation of Caspases : Evidence suggests that it activates caspases, leading to programmed cell death in cancer cells.
Q & A
Q. What are the recommended synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step processes:
- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or Pd-catalyzed C–H arylation reactions .
- Step 2 : Coupling with the benzothiophene-hydroxyethyl moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) or transamidation in ethanol with catalytic acetic acid .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Key Challenges : Optimizing stereochemistry at the hydroxyethyl group and minimizing byproducts during coupling.
Q. How can the compound’s structural integrity and purity be validated?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Confirm regiochemistry of benzothiophene and benzofuran substituents (e.g., aromatic proton splitting patterns at δ 7.0–8.5 ppm) .
- HRMS : Verify molecular weight (e.g., expected [M+H]+ ion at m/z 425.91 for C23H24ClN3O3) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with >98% purity thresholds .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the hydroxyethyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve α7 nicotinic acetylcholine receptor (nAChR) agonism?
- Methodological Answer :
- Analog Synthesis : Modify the benzothiophene (e.g., chloro or methoxy substitutions) or benzofuran (e.g., methyl or morpholine derivatives) to enhance receptor binding .
- In Vitro Assays :
- Electrophysiology : Measure currents in HEK293 cells expressing human α7 nAChR .
- Radioligand Binding : Compete with [³H]MLA to assess affinity (IC50 values) .
- Data Interpretation : Correlate substituent electronegativity with receptor activation efficacy (e.g., methoxy groups improve bioavailability but reduce potency) .
Q. What strategies mitigate low aqueous solubility during in vivo pharmacokinetic studies?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., PEG-400/ethanol) or surfactants (e.g., Tween-80) for intravenous administration .
- Prodrug Design : Introduce phosphate esters at the hydroxyethyl group for pH-dependent hydrolysis .
- Nanoparticle Encapsulation : Utilize PLGA nanoparticles to enhance bioavailability and reduce hepatic first-pass metabolism .
Q. How should contradictory results in antimicrobial activity assays be resolved?
- Methodological Answer :
- Assay Standardization :
- MIC Testing : Use broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis H37Rv and Gram-positive pathogens .
- Control Compounds : Compare with rifampicin or isoniazid to validate assay conditions .
- Stability Analysis : Assess compound degradation in culture media via LC-MS (e.g., hydrolysis of the carboxamide group under acidic conditions) .
- Mechanistic Studies : Probe membrane disruption (SYTOX Green uptake) vs. target-specific inhibition (e.g., DNA gyrase assays) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC50 values across different α7 nAChR studies?
- Methodological Answer :
- Experimental Variables :
- Data Normalization : Express activity relative to positive controls (e.g., PNU-120596) to account for inter-lab variability .
Experimental Design Tables
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Role | Purity Criteria |
|---|---|---|
| Benzofuran-2-carboxylic acid | Core building block | ≥99% (HPLC), mp 192–196°C |
| 1-Benzothiophen-3-yl-2-hydroxyethylamine | Coupling partner | NMR-confirmed stereochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
